molecular formula C10H17Cl2N3O2 B2965342 ethyl6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylatedihydrochloride CAS No. 2305255-47-2

ethyl6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylatedihydrochloride

Cat. No.: B2965342
CAS No.: 2305255-47-2
M. Wt: 282.17
InChI Key: CTZQRPBXCWNYAY-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique imidazo[1,2-a]pyridine scaffold, which is known for its versatility in organic synthesis and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride typically involves the cyclization of N-propargylpyridiniums under basic conditions. A common method includes the use of sodium hydroxide (NaOH) in an aqueous medium, which promotes the cycloisomerization reaction to yield the desired product . This method is efficient and can be performed under ambient conditions, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its high purity and quality for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-2-carboxylic acid derivatives, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Ethyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, it may modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses .

Comparison with Similar Compounds

Ethyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyrimidines: These compounds share a similar scaffold but differ in their substitution patterns and functional groups.

    Imidazo[1,2-a]pyridines: Variants with different substituents at the amino group or carboxylate position.

The uniqueness of ethyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.2ClH/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8;;/h6-7H,2-5,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZQRPBXCWNYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2CC(CCC2=N1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305255-47-2
Record name ethyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride
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